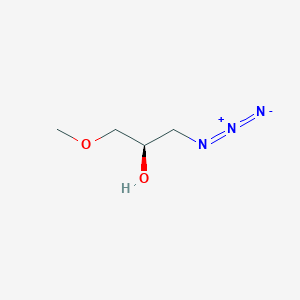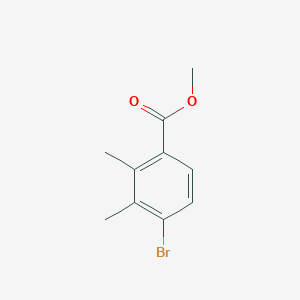
4-Bromo-2,3-dimetilbenzoato de metilo
Descripción general
Descripción
Methyl 4-bromo-2,3-dimethylbenzoate is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-bromo-2,3-dimethylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-bromo-2,3-dimethylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de materiales fotoactivos
El compuesto se ha utilizado en la síntesis de materiales fotoactivos. Estos materiales son capaces de cambiar sus propiedades en respuesta a la luz, lo cual es valioso para aplicaciones como ventanas inteligentes, sensores e interruptores .
Sistemas fotomecánicos
4-Bromo-2,3-dimetilbenzoato de metilo: puede incorporarse en sistemas fotomecánicos. Estos sistemas convierten la energía fotoquímica en energía mecánica, permitiendo que los materiales se doblen, giren o incluso salten en respuesta a la luz. Esta aplicación es particularmente prometedora para el desarrollo de actuadores sensibles a la luz .
Investigación en síntesis orgánica
Este compuesto es un reactivo significativo en la investigación de síntesis orgánica. Se utiliza para estudiar diversas reacciones orgánicas, incluidas la sustitución nucleofílica y la sustitución electrofílica aromática, que son fundamentales en la construcción de moléculas orgánicas complejas .
Química analítica
En química analítica, This compound se utiliza como un compuesto estándar o de referencia al calibrar instrumentos como espectrómetros de masas y sistemas de cromatografía. Su estructura y propiedades bien definidas lo convierten en un candidato ideal para tales aplicaciones .
Educación química
Debido a su reactividad y la presencia de grupos funcionales, este compuesto se utiliza a menudo en entornos educativos para demostrar principios y reacciones químicas a los estudiantes, ayudando a comprender los conceptos de química orgánica .
Mecanismo De Acción
Target of Action
Similar compounds often target proteins or enzymes involved in biochemical pathways, influencing their function and leading to changes at the molecular and cellular levels .
Mode of Action
Methyl 4-bromo-2,3-dimethylbenzoate likely interacts with its targets through a process known as free radical bromination . In this process, a hydrogen atom is removed from the benzylic position, which can be resonance stabilized . This reaction results in the formation of a new compound with altered properties .
Biochemical Pathways
The compound’s bromination reaction suggests it may influence pathways involving aromatic compounds .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, indicated by a Log Po/w value of 2.75, suggests it may be well-absorbed and distributed within the body .
Result of Action
The compound’s bromination reaction suggests it may alter the structure and function of target molecules, potentially leading to changes in cellular processes .
Propiedades
IUPAC Name |
methyl 4-bromo-2,3-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGPZONEGQIWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(6-Chloropyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B1469629.png)
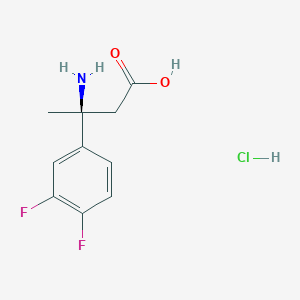
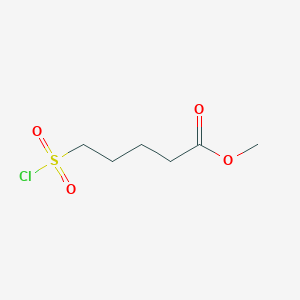
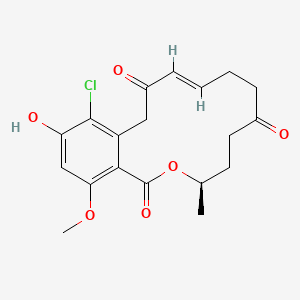
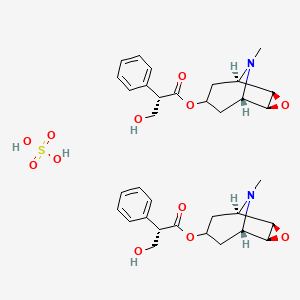
![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1469638.png)


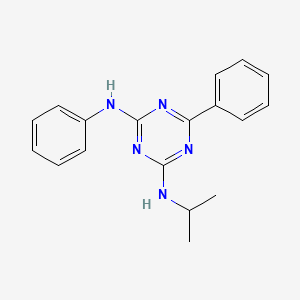
![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)
![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)
